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Compound of Interest
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Cat. No.: B1683962 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of the AT13148 inhibitor in a MES-SA human uterine

sarcoma xenograft model. This document outlines the characteristics of the MES-SA cell line,

the mechanism of action of AT13148, and detailed protocols for in vitro and in vivo studies.

Introduction to the MES-SA Uterine Sarcoma Model
The MES-SA cell line, derived from a human uterine sarcoma, is a valuable tool for preclinical

oncology research.[1][2] It was established from a surgical tumor specimen from a 56-year-old

Caucasian female.[2][3] MES-SA cells are known to form tumors in athymic nude mice, making

them suitable for xenograft studies.[1][2][3] The cell line has a population-doubling time of

approximately 22 to 24 hours.[1][3] Notably, the MES-SA cell line is characterized by a PTEN

deficiency, which leads to constitutive activation of the PI3K/AKT signaling pathway. This

makes it a particularly relevant model for testing inhibitors targeting this pathway, such as

AT13148.

AT13148: A Multi-AGC Kinase Inhibitor
AT13148 is an orally active, ATP-competitive inhibitor of multiple AGC kinases, including Akt

(Protein Kinase B), p70S6K, PKA, ROCK, and SGK.[4][5] Deregulation of the

phosphatidylinositol 3-kinase (PI3K) pathway, which involves these kinases, is a key driver in

many cancers.[4] AT13148 has been shown to block the phosphorylation of downstream

substrates of these kinases, leading to the induction of apoptosis in cancer cells.[4] Its anti-

tumor efficacy has been demonstrated in PTEN-deficient MES-SA uterine tumor xenografts.[4]
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Data Summary
In Vitro Kinase Inhibitory Activity of AT13148

Kinase IC50 (nM)

Akt1 38

Akt2 402

Akt3 50

p70S6K 8

PKA 3

ROCKI 6

ROCKII 4

RSK1 85

SGK3 63

Source: MedchemExpress, 2025[5]

In Vivo Efficacy of AT13148 in MES-SA Xenografts
Treatment
Group

Dose (mg/kg,
p.o.)

Schedule
Tumor Growth
Inhibition

Reference

AT13148 40 or 50 Intermittent Significant
Yap et al.,

2012[6]

AT13148 40
2 consecutive

days, 3 days rest
Significant

Yap et al.,

2012[6]

Experimental Protocols
MES-SA Cell Culture
Materials:

MES-SA cell line (e.g., ATCC CRL-1976)
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McCoy's 5a Medium

Fetal Bovine Serum (FBS)

Glutamine

0.03% EDTA solution

Phosphate-Buffered Saline (PBS)

Cell culture flasks and plates

Incubator (37°C, 5% CO2)

Protocol:

Prepare complete growth medium: McCoy's 5a medium supplemented with 10% FBS and

2mM L-glutamine.

Thaw cryopreserved MES-SA cells rapidly in a 37°C water bath.

Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed complete growth

medium and centrifuge at 125 x g for 5 minutes.

Resuspend the cell pellet in fresh complete growth medium and plate in a suitable culture

flask.

Incubate at 37°C in a humidified atmosphere with 5% CO2.

For subculturing, aspirate the medium and wash the cells with PBS.

Add 0.03% EDTA solution and incubate for 5-15 minutes to detach the cells. Note: Do not

use trypsin.[3]

Resuspend the detached cells in complete growth medium and split at a ratio of 1:6 to 1:8

when cultures reach 70-80% confluency.

MES-SA Xenograft Model Establishment
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Materials:

Female athymic nude mice (4-6 weeks old)

MES-SA cells in exponential growth phase

Matrigel (optional, can improve tumor take rate)[7][8]

Sterile PBS

Syringes and needles

Protocol:

Harvest MES-SA cells as described in the cell culture protocol.

Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel.

Adjust the cell concentration to 2-5 x 10^7 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (containing 2-5 million cells) into the

right flank of each mouse.[8]

Monitor the mice for tumor formation. Tumors typically appear within 2-3 weeks.[1][9]

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment

groups.

AT13148 Administration
Materials:

AT13148

Vehicle for oral administration (e.g., a mixture of DMSO and corn oil)

Oral gavage needles

Protocol:
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Prepare the AT13148 formulation in the appropriate vehicle at the desired concentration.

Administer AT13148 orally to the mice at a dose of 40 or 50 mg/kg.[6]

Follow an intermittent dosing schedule, for example, administration on two consecutive days

followed by a three-day rest period.[6]

The vehicle control group should receive the same volume of the vehicle alone.

Monitor the body weight of the mice regularly as an indicator of toxicity.

Tumor Growth Monitoring and Efficacy Evaluation
Materials:

Calipers

Protocol:

Measure the tumor dimensions (length and width) with calipers two to three times per week.

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

Continue treatment and monitoring until the tumors in the control group reach a

predetermined endpoint size or for a specified duration.

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic Analysis
Materials:

Lysis buffer

Protease and phosphatase inhibitors

Equipment for Western blotting

Protocol:
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Excise tumors from a subset of mice at specific time points after the final dose of AT13148.

Homogenize the tumor tissue in lysis buffer supplemented with protease and phosphatase

inhibitors.

Determine the protein concentration of the lysates.

Perform Western blot analysis to assess the phosphorylation status of key proteins in the

PI3K/AKT pathway, such as Akt, GSK3β, and S6 ribosomal protein.[5]

Use antibodies specific for both the phosphorylated and total forms of the proteins of

interest.
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Caption: AT13148 inhibits the PI3K/AKT signaling pathway.
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Caption: Experimental workflow for the MES-SA xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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